molecular formula C6H8Cl2O B8574598 4,4-Dichlorocyclohexanone

4,4-Dichlorocyclohexanone

Cat. No. B8574598
M. Wt: 167.03 g/mol
InChI Key: NMSUHIFJYNUBQR-UHFFFAOYSA-N
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Patent
US08877944B2

Procedure details

To a solution of 8,8-dichloro-1,4-dioxaspiro[4.5]decane (0.27 g, 1.28 mmol) in acetone (3.5 mL), aqueous 2N hydrochloric acid (5 mL) was added and the reaction mixture was stirred at room temperature overnight, diluted with water and extracted twice with diethyl ether. The combined organic phases were washed with water, brine, dried over sodium sulfate and evaporated to dryness. The resulting crude 4,4-dichlorocyclohexanone, obtained as a white solid, was used in the next steps without any further purification (0.17 g, 78% yield).
Name
8,8-dichloro-1,4-dioxaspiro[4.5]decane
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1([Cl:12])[CH2:11][CH2:10][C:5]2(OCC[O:6]2)[CH2:4][CH2:3]1.Cl>CC(C)=O.O>[Cl:1][C:2]1([Cl:12])[CH2:11][CH2:10][C:5](=[O:6])[CH2:4][CH2:3]1

Inputs

Step One
Name
8,8-dichloro-1,4-dioxaspiro[4.5]decane
Quantity
0.27 g
Type
reactant
Smiles
ClC1(CCC2(OCCO2)CC1)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1(CCC(CC1)=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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